C8-Sphingosine
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Overview
Description
C8-Sphingosine, also known as N-Octanoyl-D-sphingosine or C8 ceramide, is a synthetic analogue of natural ceramide . It is used in the synthesis of ganglioside GM3 derivatives that show inhibitory activity . It activates protein kinase C, stimulates IL-2 production, and induces apoptosis .
Synthesis Analysis
The sphingolipid de novo synthesis takes place in the endoplasmic reticulum (ER), where the condensation of the activated C16 fatty acid palmitoyl-CoA and the amino acid L-serine is catalyzed by serine palmitoyltransferase (SPT) . The product, 3-ketosphinganine, is then converted into more complex sphingolipids by additional ER-bound enzymes, resulting in the formation of ceramides .
Molecular Structure Analysis
Sphingosine is a distinctive long-chain amino alcohol setting it apart from other lipids. With a chemical formula of C18H37NO2, it comprises a lengthy aliphatic chain and an amino group positioned at the 2-position .
Chemical Reactions Analysis
Sphingolipids are capable of being resolved by HPLC using a reverse-phase C8 or C18 column, in conjunction with either a binary gradient of methanol and water for complex mixtures (e.g., cell lysates), or an isocratic one for less complex samples (e.g., those containing fairly purified components from in vitro reactions) .
Physical And Chemical Properties Analysis
Sphingolipids protect the cell surface by forming a stable outer lipid bilayer of plasma membranes. Glycosphingolipids are directly involved in cell recognition through binding with glycosphingolipid receptors or lectins .
Scientific Research Applications
Cancer Therapy
C8-Sphingosine plays a crucial role in cancer therapy. The over-expression of SphK1 (a lipid kinase) and its metabolite S1P have been observed in various types of cancer and metabolic disorders, making it a potential therapeutic target . The elevated intracellular SphK1 levels appear to play an essential role in uncontrolled cell proliferation and metastasis in various cancer cell types .
Anti-Infectious Role
Sphingosine, which is released from ceramide by the activity of ceramidases, kills many bacterial, viral, and fungal pathogens . In particular, sphingosine is an important natural component of the defense against bacterial pathogens in the respiratory tract .
Treatment of Cystic Fibrosis
Pathologically reduced sphingosine levels in cystic fibrosis airway epithelial cells are normalized by inhalation of sphingosine . This suggests that C8-Sphingosine could be used in the treatment of cystic fibrosis.
Prevention of Bacterial Infections
Coating plastic implants with sphingosine prevents bacterial infections . This indicates that C8-Sphingosine could be used in the prevention of bacterial infections.
Prevention of Viral Infections
Pretreatment of cells with exogenous sphingosine prevents the viral spike protein of severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) from interacting with host cell receptors . This suggests that C8-Sphingosine could be used in the prevention of viral infections.
6. Inhibition of Herpes Simplex Virus Type 1 (HSV-1) Sphingosine inhibits the propagation of herpes simplex virus type 1 (HSV-1) in macrophages . This indicates that C8-Sphingosine could be used in the treatment of HSV-1 infections.
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E,2S,3R)-2-aminooct-4-ene-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-5-8(11)7(9)6-10/h4-5,7-8,10-11H,2-3,6,9H2,1H3/b5-4+/t7-,8+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVWOMYSLFZPQF-ODAVYXMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC(C(CO)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/[C@H]([C@H](CO)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C8-Sphingosine |
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